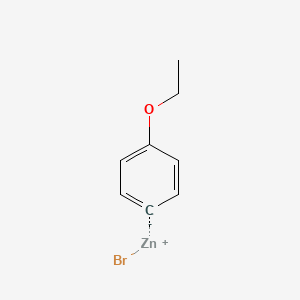
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one, also known as FPP, is a cyclohexenone-based molecule that has been used in a variety of scientific research applications. FPP is a versatile molecule with a wide range of potential applications in biochemistry, pharmacology, and other fields. FPP has a number of unique properties that make it an attractive option for research, including its stability, solubility, and low toxicity.
Wirkmechanismus
The mechanism of action of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is not yet fully understood. However, it is believed that 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of various neurotransmitters in the brain. This inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can result in a variety of effects, including increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one are not yet fully understood. However, studies have shown that 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one can have a variety of effects on the central nervous system. In animal studies, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been shown to increase alertness and improve cognitive performance. It has also been shown to have antidepressant effects in some animal models. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one does have some limitations. For example, it has a relatively short half-life, meaning that it must be used quickly in experiments. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one can be degraded by light and heat, meaning that it must be stored and used carefully.
Zukünftige Richtungen
The potential future directions for 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one are numerous. One potential direction is to further explore the mechanisms of action of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one and to develop more effective inhibitors of MAO. Additionally, further research could be conducted to explore the effects of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one on other neurotransmitters, as well as its effects on other diseases and disorders. Additionally, further research could be conducted to explore the potential therapeutic uses of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one, as well as its potential side effects. Finally, further research could be conducted to explore the potential applications of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one in other areas, such as drug delivery and drug development.
Synthesemethoden
The synthesis of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is relatively straightforward and can be accomplished through a series of chemical reactions. The first step is to react 4-fluorophenylpiperazine with phenylcyclohexanone in a reaction catalyzed by piperazine. This reaction will yield the desired cyclohexenone-based product, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one. The reaction can be carried out in an inert atmosphere at temperatures of up to 110°C.
Wissenschaftliche Forschungsanwendungen
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme monoamine oxidase (MAO) in studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has also been used in studies of the pharmacology of a variety of drugs, including opioids, cannabinoids, and benzodiazepines. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been used in studies of the pharmacology of the neurotransmitter serotonin, as well as studies of the effects of various drugs on the central nervous system.
Eigenschaften
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c23-21-8-4-5-9-22(21)25-12-10-24(11-13-25)19-14-18(15-20(26)16-19)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZFWJBHKYZMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)






![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)